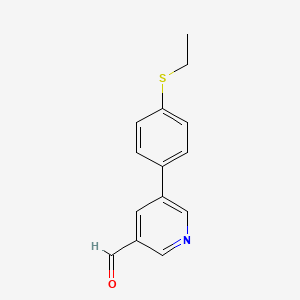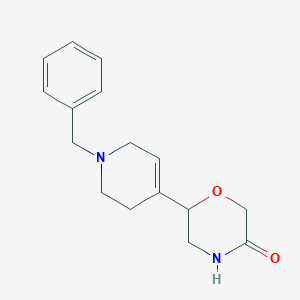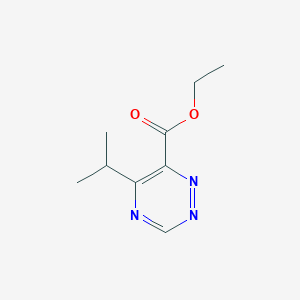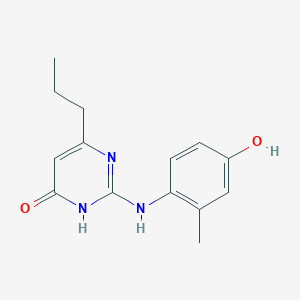
5-(4-(Ethylthio)phenyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE is an organic compound with the molecular formula C14H13NOS It is a derivative of pyridine and contains an ethylthio group attached to a phenyl ring, which is further connected to a pyridine ring with a carbaldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE typically involves the following steps:
Formation of the Ethylthio Group: The ethylthio group can be introduced to the phenyl ring through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the phenyl ring.
Coupling with Pyridine: The ethylthio-substituted phenyl ring is then coupled with a pyridine derivative through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Introduction of the Carbaldehyde Group:
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Industrial Applications: The compound’s unique structure makes it suitable for use in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethylthio group can interact with the active sites of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-METHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE: Similar structure but with a methylthio group instead of an ethylthio group.
5-(4-FLUOROPHENYL)PYRIDINE-3-CARBALDEHYDE: Contains a fluorine atom on the phenyl ring instead of an ethylthio group.
5-(4-TRIFLUOROMETHYL)PHENYL]PYRIDINE-3-CARBALDEHYDE: Contains a trifluoromethyl group on the phenyl ring.
Uniqueness
The presence of the ethylthio group in 5-[4-(ETHYLTHIO)PHENYL]PYRIDINE-3-CARBALDEHYDE imparts unique chemical properties, such as increased lipophilicity and the ability to undergo specific sulfur-related reactions. This makes it distinct from its analogs and useful in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C14H13NOS |
|---|---|
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
5-(4-ethylsulfanylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c1-2-17-14-5-3-12(4-6-14)13-7-11(10-16)8-15-9-13/h3-10H,2H2,1H3 |
Clave InChI |
GVIUGRNLIYMYMW-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=C(C=C1)C2=CN=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-ol](/img/structure/B14867330.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-(4-fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14867343.png)

![(3-Acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl) acetate](/img/structure/B14867347.png)





